Methyl 2-methyl-1H-indole-6-carboxylate
Overview
Description
Methyl 2-methyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Methyl 2-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Safety and Hazards
Future Directions
Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .
Mechanism of Action
Target of Action
Methyl 2-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets leads to a variety of changes. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways. For example, they are involved in the inhibition of β-amyloid production, a key factor in Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .
Pharmacokinetics
It has been found that some indole derivatives can cross the blood-brain barrier, which suggests that they may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, they have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it affects ion exchange and melatonin synthesis, indicating its potential impact on neurological functions . The compound’s high affinity for aldehydes suggests its involvement in various metabolic processes .
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown antiviral activity by inhibiting the replication of influenza A virus . Furthermore, its impact on melatonin synthesis suggests potential effects on circadian rhythms and sleep regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, modulating their activity. For instance, it inhibits the production of β-amyloid by interfering with the enzyme responsible for its synthesis . Additionally, it affects ion exchange processes, which can influence cellular homeostasis and signaling . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and other conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended experimental studies .
Dosage Effects in Animal Models
Studies on animal models have revealed that the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as antiviral and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of tryptophan, a precursor for several important biomolecules . The compound’s impact on metabolic flux and metabolite levels suggests its potential role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation in different tissues can influence its therapeutic efficacy and potential side effects
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its precise mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indole-6-carboxylate
- Methyl indole-2-carboxylate
- 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
Uniqueness
Methyl 2-methyl-1H-indole-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 2-position of the indole ring enhances its stability and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBSRRTTLVBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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